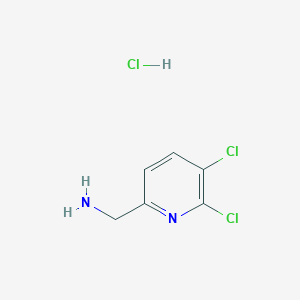

(5,6-Dichloropyridin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13526321

Molecular Formula: C6H7Cl3N2

Molecular Weight: 213.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7Cl3N2 |

|---|---|

| Molecular Weight | 213.5 g/mol |

| IUPAC Name | (5,6-dichloropyridin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H |

| Standard InChI Key | LGBOCMLPLULRLW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1CN)Cl)Cl.Cl |

| Canonical SMILES | C1=CC(=C(N=C1CN)Cl)Cl.Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of (5,6-Dichloropyridin-2-yl)methanamine hydrochloride consists of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and an aminomethyl group (-CH2NH2) at position 2. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key features include:

-

Molecular Formula: C6H7Cl2N2·HCl

-

Molecular Weight: 217.51 g/mol (calculated)

-

IUPAC Name: [(5,6-Dichloropyridin-2-yl)methyl]azanium chloride

The chlorine atoms at positions 5 and 6 introduce steric and electronic effects that influence reactivity, while the protonated amine group facilitates ionic interactions in biological or synthetic contexts .

Synthetic Routes and Optimization

Preliminary Synthesis Strategies

While no direct synthesis data exists for this compound, analogous dichloropyridines are typically synthesized via:

-

Chlorination of Pyridine Derivatives: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl2, SO2Cl2) under controlled conditions.

-

Aminomethylation: Introduction of the methanamine group via reductive amination or nucleophilic substitution on pre-chlorinated pyridine intermediates .

For example, the synthesis of (3,5-Dichloropyridin-2-YL)methanamine hydrochloride involves chlorination of 2-aminomethylpyridine followed by salt formation with HCl. Similar methodologies could be adapted for the 5,6-dichloro isomer.

Industrial-Scale Production Challenges

Key challenges in scaling production include:

-

Regioselectivity: Ensuring precise chlorine placement at positions 5 and 6.

-

Purification: Separating isomers via chromatography or crystallization.

-

Yield Optimization: Catalytic systems (e.g., Pd/C) may improve efficiency in hydrogenation steps .

Physicochemical Properties

Predicted Properties

| Property | Value |

|---|---|

| Boiling Point | ~290–310 °C (decomposes) |

| Density | 1.35–1.45 g/cm³ |

| Solubility | >50 mg/mL in water (as HCl salt) |

| logP | 1.8–2.2 (un-ionized form) |

| pKa | 7.1–7.5 (amine protonation) |

The hydrochloride salt’s high aqueous solubility contrasts with the free base’s lipophilicity, enabling diverse application formats .

Industrial and Material Science Applications

Coordination Chemistry

The compound’s amine and chloride groups make it a candidate for:

-

Ligand Design: Chelating transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.

-

Polymer Modification: Incorporating into conductive polymers via amine-mediated crosslinking .

Agricultural Chemistry

Dichloropyridines are precursors to herbicides and pesticides. For instance, 2,6-Dichloropyridine-4-methylamine derivatives act as intermediates in neonicotinoid synthesis .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the chlorine positions and amine group could optimize properties like:

-

Bioavailability: Reducing efflux ratios via TPSA modulation .

-

Selectivity: Targeting specific enzymes over others.

Computational Modeling

Molecular docking studies could predict interactions with targets such as BCL6 BTB domains or bacterial dihydrofolate reductase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume